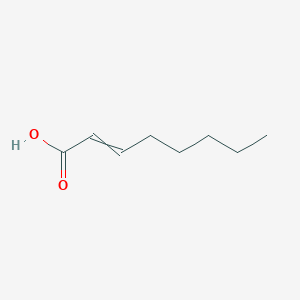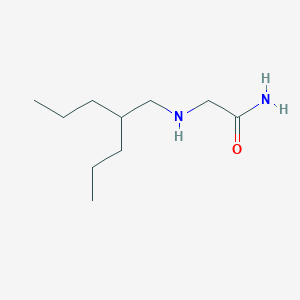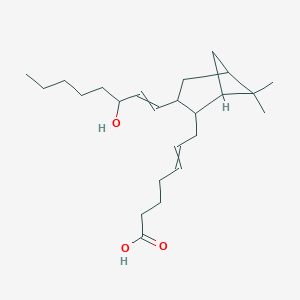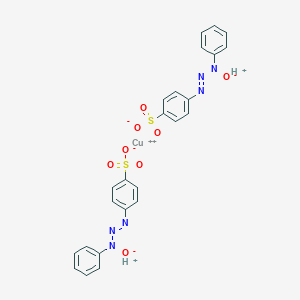
Cu(II) 3-Hstp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cu(II) 3-Hstp involves the reaction of 3-Hydroxy-1-p-sulfonatophenyl-3-phenyltriazene with copper (II) ions. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this complex may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions: The Cu(II) 3-Hstp undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the copper (II) ion may be reduced to copper (I) or elemental copper.
Reduction: The complex can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where the ligands around the copper ion can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like ammonia, ethylenediamine, and others
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper (I) complexes, while reduction may produce elemental copper .
科学研究应用
Chemistry: In chemistry, the Cu(II) 3-Hstp is used as a metal indicator for complexometric titrations, particularly for the determination of iron (III) ions. Its sharp color change from bluish-black to light lemon-yellow makes it superior to other metal indicators .
Biology and Medicine: It may be studied for its interactions with biological molecules and potential therapeutic uses.
Industry: In industrial applications, this complex can be used in processes that require precise metal ion detection and quantification. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of the Cu(II) 3-Hstp involves its ability to form stable complexes with metal ions. The copper (II) ion in the complex can interact with various ligands, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific application and the environment in which the complex is used .
相似化合物的比较
3-Hydroxy-1-p-sulfonatophenyl-3-phenyltriazene: The parent compound without the copper (II) ion.
Copper (II) complexes with other ligands: Such as copper (II) sulfate, copper (II) chloride, and others.
Uniqueness: The Cu(II) 3-Hstp is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a metal indicator with a sharp color change sets it apart from other similar compounds .
属性
IUPAC Name |
copper;hydron;4-[(N-oxidoanilino)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10N3O4S.Cu/c2*16-15(11-4-2-1-3-5-11)14-13-10-6-8-12(9-7-10)20(17,18)19;/h2*1-9H,(H,17,18,19);/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHMEQAQQHGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20CuN6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129719-60-4 |
Source


|
| Record name | Copper (II) 3-hydroxy-1-(4-phenylsulfonic acid)-3-phenyltriazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129719604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
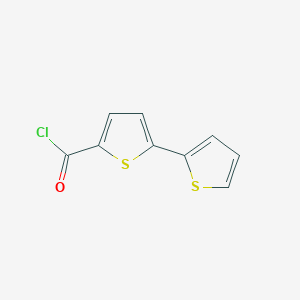

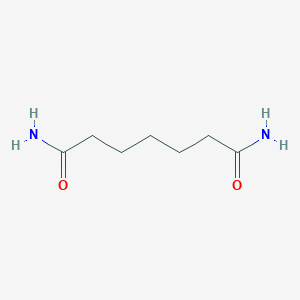

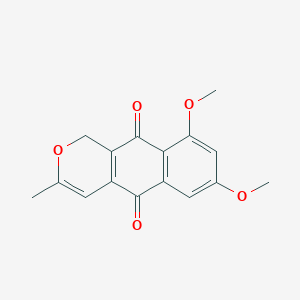
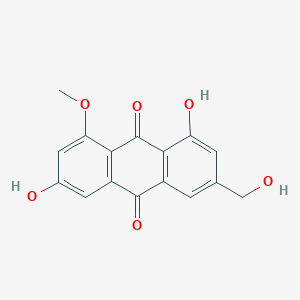
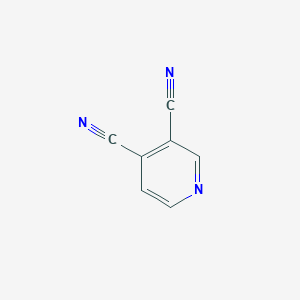
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
